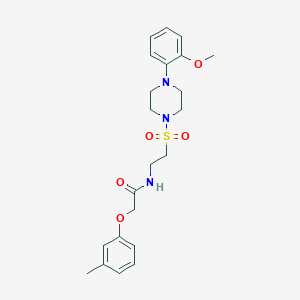

N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(m-tolyloxy)acetamide

Description

Properties

IUPAC Name |

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-2-(3-methylphenoxy)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O5S/c1-18-6-5-7-19(16-18)30-17-22(26)23-10-15-31(27,28)25-13-11-24(12-14-25)20-8-3-4-9-21(20)29-2/h3-9,16H,10-15,17H2,1-2H3,(H,23,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHAXMPFAMCZOPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCC(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of this compound is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By inhibiting AChE, the compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission.

Mode of Action

The compound interacts with AChE, inhibiting its activity. This inhibition prevents the breakdown of acetylcholine, leading to an increase in its concentration at the synapse. The increased acetylcholine can then bind to more receptors on the post-synaptic neuron, enhancing the transmission of the nerve impulse.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cholinergic pathway . This pathway involves the synthesis, release, and breakdown of acetylcholine. By inhibiting AChE, the compound disrupts the normal functioning of this pathway, leading to an increase in acetylcholine levels and enhanced cholinergic neurotransmission.

Pharmacokinetics

In silico and in vivo studies suggest that it hasadequate pharmacokinetic properties

Result of Action

The inhibition of AChE and the subsequent increase in acetylcholine levels can have several effects at the molecular and cellular levels. For instance, it can enhance the transmission of nerve impulses, which can affect various physiological processes. In a study, the compound was found to have a neuroprotective effect against aluminium-induced neurotoxicity.

Biological Activity

N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(m-tolyloxy)acetamide is a complex organic compound with significant potential in medicinal chemistry, particularly due to its interactions with various biological targets. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Structural Overview

The compound has the following characteristics:

- Molecular Formula : C22H29N3O5S

- Molecular Weight : 447.5 g/mol

- CAS Number : 897611-34-6

The structure features a piperazine moiety linked to a sulfonyl group and an ether group, which enhances its interaction with biological receptors, particularly those involved in neurological and psychiatric disorders .

This compound primarily targets dopamine D4 receptors , which play a crucial role in mood regulation and cognitive functions. The compound's binding affinity to these receptors suggests potential therapeutic effects in treating psychiatric conditions such as schizophrenia and depression.

Interaction with Receptors

The compound has shown notable interactions with several receptor types:

- Dopamine D4 Receptors : Influences dopaminergic signaling pathways, potentially leading to mood stabilization.

- Alpha1-Adrenergic Receptors : Exhibits affinity in the range of 22 nM to 250 nM, impacting smooth muscle contraction in various tissues.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antitumor Activity : Similar compounds have demonstrated the ability to induce apoptosis and inhibit cell growth in cancer models. This suggests that the compound may hold promise as an anticancer agent.

- Neuroprotective Effects : Preclinical studies indicate potential neuroprotective properties, which could be beneficial in neurodegenerative diseases.

- Antipsychotic Potential : Given its interaction with dopamine receptors, the compound may possess antipsychotic properties, warranting further investigation in clinical settings.

In Vitro Studies

In vitro assays have demonstrated that the compound can significantly alter cellular signaling pathways associated with mood regulation. For instance, studies on cell lines expressing dopamine D4 receptors showed altered signaling cascades upon treatment with this compound, indicating its potential role in modulating neurotransmitter dynamics .

In Vivo Studies

Animal models have been employed to assess the pharmacokinetics and therapeutic efficacy of this compound. Results indicated dose-dependent effects on behavioral parameters related to anxiety and depression, aligning with its proposed mechanism of action through dopamine modulation.

Comparative Analysis with Similar Compounds

The following table summarizes structural features and biological activities of similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Fluoro-N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide | Fluorine substitution | Interaction with serotonin receptors |

| 4-Bromo-N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide | Bromine substitution | Potential antipsychotic effects |

| 2-Chloro-N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide | Chlorine substitution | Investigated for anti-cancer properties |

This comparative analysis highlights the versatility of piperazine derivatives and their potential applications across various therapeutic areas.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several pharmacologically active molecules. Below is a detailed comparison:

Key Structural and Pharmacological Insights

In 18F-FCWAY, the same 2-methoxyphenylpiperazine moiety is critical for 5-HT1A receptor targeting, but defluorination of its cyclohexane group limits utility without miconazole co-administration .

Acetamide Modifications :

- The m-tolyloxy group in the target compound balances lipophilicity and steric bulk, differing from the pyridyl group in 18F-FCWAY, which improves water solubility but introduces metabolic liabilities.

- Compounds with benzothiazole () or dimethoxyphenyl () acetamide groups exhibit divergent biological activities (e.g., anticancer vs. CNS targets), highlighting substituent-driven selectivity.

Synthetic Approaches: The target compound’s synthesis likely involves sulfonylation of piperazine (as in ) followed by amidation (similar to ). In contrast, 18F-FCWAY requires radiofluorination, complicating its production compared to non-radiolabeled analogues .

Metabolic Stability :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.